molecular formula C9H12ClN B1619122 Quinoline, 1,2,3,4-tetrahydro-, hydrochloride CAS No. 2739-17-5

Quinoline, 1,2,3,4-tetrahydro-, hydrochloride

Cat. No. B1619122
CAS RN: 2739-17-5
M. Wt: 169.65 g/mol
InChI Key: ABFWVMFZVUBVKR-UHFFFAOYSA-N
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Description

Quinoline, 1,2,3,4-tetrahydro-, also known as Tetrahydroquinoline, is an organic compound that is the semi-hydrogenated derivative of quinoline . It is a colorless oil and is used as a reagent in the synthesis of N-substituted benzoyl-1,2,3,4-tetrahydroquinolyl-1-carboxamides displaying fungicidal activity .


Synthesis Analysis

Quinoline and its hydrogenated derivatives can be synthesized from α,β-unsaturated aldehydes . The literature also mentions several established protocols for the synthesis of the quinoline ring, which can be altered to produce a number of differently substituted quinolines .


Molecular Structure Analysis

The molecular structure of Quinoline, 1,2,3,4-tetrahydro-, is represented by the formula C9H11N, with a molecular weight of 133.1903 . The structure is also available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

Quinoline and its derivatives are versatile compounds that participate in both electrophilic and nucleophilic substitution reactions . They are used in various transformations due to the presence of the double ring structure and a heteroatom (N) in their molecules .


Physical And Chemical Properties Analysis

Quinoline, 1,2,3,4-tetrahydro-, is a clear pale yellow to yellow liquid . It has a molecular weight of 133.1903 . Other physical properties such as boiling point, melting point, and density can be found in specific databases .

Future Directions

Quinoline motifs are essential in several pharmacologically active heterocyclic compounds due to their various applications in medicinal and industrial chemistry . There are societal expectations that synthetic and medicinal chemists should produce greener and more sustainable chemical processes . Therefore, the development of new methods for the preparation of such fused heterocycles as quinolines and their derivatives and the improvement of existing synthetic methods represents an urgent challenge .

properties

IUPAC Name

1,2,3,4-tetrahydroquinoline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N.ClH/c1-2-6-9-8(4-1)5-3-7-10-9;/h1-2,4,6,10H,3,5,7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABFWVMFZVUBVKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2NC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80334315
Record name Quinoline, 1,2,3,4-tetrahydro-, hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80334315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Quinoline, 1,2,3,4-tetrahydro-, hydrochloride

CAS RN

2739-17-5
Record name NSC243813
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=243813
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Quinoline, 1,2,3,4-tetrahydro-, hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80334315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

By operating under the same conditions, but substituting 132 mg of 2,6-lutidine hydrochloride, 165 mg of quinoline hydrochloride and, respectively, 169 mg of 1,2,3,4-tetrahydroquinoline hydrochloride for pyridine hydrochloride, there is obtained 600 mg (25%) 560 mg (24%) and, respectively, 780 mg (33%) of pure product.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
165 mg
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Quinoline, 1,2,3,4-tetrahydro-, hydrochloride
Reactant of Route 2
Quinoline, 1,2,3,4-tetrahydro-, hydrochloride
Reactant of Route 3
Quinoline, 1,2,3,4-tetrahydro-, hydrochloride
Reactant of Route 4
Quinoline, 1,2,3,4-tetrahydro-, hydrochloride
Reactant of Route 5
Quinoline, 1,2,3,4-tetrahydro-, hydrochloride
Reactant of Route 6
Quinoline, 1,2,3,4-tetrahydro-, hydrochloride

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